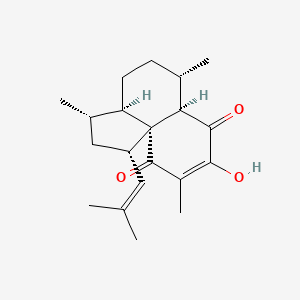
2-HBA
Descripción general
Descripción
2-HBA, also known as Bis-1,5-(4-Hydroxyphenyl)-1,4-Pentadien-3-one, is an organic compound with the molecular formula C17H14O3 and a molecular weight of 266.29 g/mol . This compound is characterized by its yellow to orange crystalline powder appearance and is soluble in organic solvents such as dimethyl sulfoxide and ethanol .
Métodos De Preparación
The synthesis of 2-HBA can be achieved through the reaction of phenol and pentane-2,4-dione under acidic conditions . The reaction typically involves the use of hydrochloric acid as a catalyst and proceeds through a condensation mechanism. The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
2-HBA undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-HBA has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-HBA involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, its ability to generate reactive oxygen species contributes to its antiviral and anticancer properties .
Comparación Con Compuestos Similares
2-HBA can be compared with similar compounds such as:
1,4-Pentadien-3-one, 1,5-diphenyl-: This compound has a similar structure but lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.
Dibenzylideneacetone: Another structurally related compound, known for its use in organic synthesis and as a ligand in coordination chemistry.
Propiedades
IUPAC Name |
(1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-15(11-9-13-5-1-3-7-16(13)19)12-10-14-6-2-4-8-17(14)20/h1-12,19-20H/b11-9+,12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVAHBUBGBLIEY-WGDLNXRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-52-9 | |
| Record name | Bis(2-hydroxybenzal)acetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)

![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)



